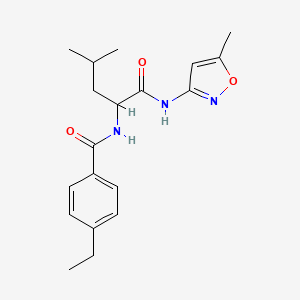
N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide
Overview
Description
N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide, also known as EMIQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. EMIQ is a derivative of the amino acid leucine and has been shown to have unique biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide has been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant activity. N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide has been shown to have unique biochemical and physiological effects. N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its antioxidant activity. N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide has also been shown to increase the expression of proteins involved in the regulation of inflammation, such as nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide has several advantages for use in lab experiments. N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for use in experiments. Additionally, N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide has been shown to have low toxicity, which makes it safe for use in experiments. However, one limitation of N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide. One potential future direction is the investigation of N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential future direction is the investigation of N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide's potential use in treating inflammatory conditions such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide and to identify any potential side effects or limitations.
Scientific Research Applications
N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide has been studied for its potential use in various scientific research applications, including as an antioxidant, anti-inflammatory agent, and neuroprotective agent. N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide has been shown to have potent antioxidant activity, which may be useful in preventing oxidative damage in cells and tissues. Additionally, N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide has been shown to have anti-inflammatory effects, which may be useful in treating various inflammatory conditions. N~2~-(4-ethylbenzoyl)-N~1~-(5-methyl-3-isoxazolyl)leucinamide has also been shown to have neuroprotective effects, which may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-ethyl-N-[4-methyl-1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopentan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-14-6-8-15(9-7-14)18(23)20-16(10-12(2)3)19(24)21-17-11-13(4)25-22-17/h6-9,11-12,16H,5,10H2,1-4H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQXALWLBAFUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(CC(C)C)C(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4387486.png)


![2-[(4-chlorophenyl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4387537.png)
![2-iodo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387542.png)

![4-methoxy-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4387558.png)
![N-phenyl-2-(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4387563.png)
![1-[hydroxy(phenyl)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4387574.png)
![{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4387577.png)

![N-benzyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B4387580.png)
